molecular formula C7H10O3 B8792311 Ethyl 2-hydroxypent-4-ynoate CAS No. 89898-34-0

Ethyl 2-hydroxypent-4-ynoate

Cat. No.: B8792311
CAS No.: 89898-34-0
M. Wt: 142.15 g/mol
InChI Key: QHSXWCWVPSBMHG-UHFFFAOYSA-N
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Description

Its structure includes a hydroxyl group at the C2 position and an ester group at the terminal ethyl position, with a pent-4-ynoate backbone. This compound is synthesized via Sonogashira coupling, as demonstrated in the reaction of 5,6,7,8-tetrahydroisoquinolin-3-yl triflate with ethyl 2-hydroxypent-4-ynoate using PdCl₂(PPh₃)₂ and CuI catalysts . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 4.64 (br, 1H, -OH), 4.23–4.15 (m, 2H, ester -OCH₂CH₃), and 1.24 (t, 3H, ester -CH₃).
  • ¹³C NMR: δ 173.1 (ester carbonyl), 84.5 (alkyne C), and 69.3 (hydroxyl-bearing C2).
  • HRMS: [M + H]⁺ observed at m/z 274.1439 (calculated 274.1438) .

The compound’s terminal alkyne and hydroxyl groups make it a versatile intermediate in synthesizing indole derivatives and heterocyclic scaffolds, particularly for cytotoxicity studies .

Properties

CAS No.

89898-34-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl 2-hydroxypent-4-ynoate

InChI

InChI=1S/C7H10O3/c1-3-5-6(8)7(9)10-4-2/h1,6,8H,4-5H2,2H3

InChI Key

QHSXWCWVPSBMHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents/Functional Groups Physical State Key Applications/Reactivity Reference
Ethyl 2-hydroxypent-4-ynoate C2-OH, terminal alkyne, ethyl ester Oil Sonogashira coupling; indole synthesis
Ethyl 2-cyanopent-4-enoate (CAS 173908-62-8) C2-CN, C4-C5 double bond, ethyl ester Liquid (assumed) Michael acceptors; nitrile chemistry
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate (CAS 911677-20-8) C2-P(O)(OEt)₂, terminal alkyne, ethyl ester Not reported Organophosphorus catalysis; ligands
Ethyl 2-phenylacetoacetate (CAS 5413-05-8) C2-acetyl, phenyl group, ethyl ester Liquid Keto-enol tautomerism; β-keto ester reactions
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C5-(OCO₂Et), diphenyl, terminal alkyne, ethyl ester Crystalline Crystal engineering; propargylation

Reactivity and Functional Group Influence

  • Terminal Alkyne vs. Alkene: this compound’s alkyne group enables metal-catalyzed cross-couplings (e.g., Sonogashira), while Ethyl 2-cyanopent-4-enoate’s conjugated nitrile-alkene system favors nucleophilic additions (e.g., Michael reactions) .
  • Phosphoryl vs. Hydroxyl Groups: The diethoxyphosphoryl group in Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate enhances steric bulk and electron-withdrawing effects, making it suitable for asymmetric catalysis. In contrast, the hydroxyl group in this compound facilitates hydrogen bonding and oxidation reactions .
  • Aromatic vs. Aliphatic Substituents: Ethyl 2-phenylacetoacetate’s phenyl group stabilizes enolate intermediates, enabling Claisen condensations. This compound lacks aromatic conjugation, limiting its use in enolate-mediated reactions .

Physical Properties and Stability

  • Crystallinity: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate exhibits a crystalline structure due to diphenyl and ethoxycarbonyloxy groups, enhancing stability. This compound remains an oil, likely due to reduced symmetry .
  • Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., EtOAc), whereas phosphorylated analogs (e.g., Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate) are more lipophilic .

Q & A

Basic Research Questions

Q. What experimental design principles are critical for optimizing the synthesis of ethyl 2-hydroxypent-4-ynoate?

  • Methodological Answer : Use a PICOT framework to structure variables: P (precursor compounds), I (reaction conditions, e.g., temperature, catalysts), C (comparison of solvent systems), O (yield/purity outcomes), and T (reaction time). Systematic variation of these parameters, coupled with DOE (Design of Experiments), ensures reproducibility . For example, kinetic studies under inert atmospheres may reduce side reactions.

Q. How can researchers validate the structural characterization of this compound?

  • Methodological Answer : Combine spectral techniques:

  • NMR : Confirm hydroxyl (δ 1.5–2.5 ppm) and alkyne (δ 2.0–3.0 ppm) proton environments.
  • IR : Identify O–H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches.
  • MS : Verify molecular ion peaks (e.g., m/z 156.1 for [M+H]⁺). Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. What are the best practices for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

  • Temperature : 25°C, 40°C, and 60°C.
  • Humidity : 60% RH and 75% RH.
  • Analyze degradation products via HPLC-MS and quantify using calibration curves. Report half-life (t₁/₂) and degradation kinetics .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in mechanistic studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Replicate experiments under controlled conditions (e.g., anhydrous vs. ambient moisture). Use isotopic labeling (e.g., D₂O exchange for hydroxyl protons) to confirm assignments. Cross-validate with theoretical calculations (e.g., Gaussian for IR band assignments) .

Q. What strategies are effective in elucidating the compound’s reactivity in click chemistry applications?

  • Methodological Answer : Design kinetic studies comparing Cu(I)-catalyzed vs. strain-promoted alkyne-azide cycloadditions. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Use Hammett plots to correlate substituent effects with reaction rates. Include control experiments (e.g., absence of catalyst) to rule out non-specific interactions .

Q. How can computational modeling improve the prediction of this compound’s bioactivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., acetylcholinesterase). Validate with MD simulations (e.g., GROMACS) to assess binding stability. Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays. Address discrepancies by refining force field parameters .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield data?

  • Methodological Answer : Use ANOVA to identify significant differences between reaction conditions (e.g., solvent polarity, catalyst loading). Apply Tukey’s HSD post-hoc test for pairwise comparisons. Report confidence intervals (95%) and effect sizes. Visualize trends using box plots or heatmaps .

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

  • Methodological Answer : Document catalyst pre-treatment protocols (e.g., calcination temperature, reduction steps). Use control experiments to assess leaching (e.g., ICP-MS for metal traces). Share raw data and instrument calibration logs in supplementary materials. Collaborate with independent labs for cross-validation .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing datasets involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest (e.g., funding sources). Provide raw spectra and chromatograms in open-access repositories (e.g., Zenodo). Follow journal-specific guidelines for chemical safety and hazard reporting .

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